Cas no 2377611-65-7 (3-(Isopropanesulfonyl)phenylboronic acid pinacol ester)
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester
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- Inchi: 1S/C15H23BO4S/c1-11(2)21(17,18)13-9-7-8-12(10-13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3
- InChI Key: NHFQKZNVPWZSAS-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=CC(S(C(C)C)(=O)=O)=C1
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247353-250mg |
2-(3-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377611-65-7 | 98% | 250mg |
¥3820 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247353-1g |
2-(3-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377611-65-7 | 98% | 1g |
¥10420 | 2023-04-14 | |
| Chemenu | CM560203-250mg |
2-(3-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377611-65-7 | 95%+ | 250mg |
$420 | 2023-03-17 | |
| Chemenu | CM560203-1g |
2-(3-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377611-65-7 | 95%+ | 1g |
$1145 | 2023-03-17 | |
| Ambeed | A567230-250mg |
2-(3-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377611-65-7 | 97% | 250mg |
$83.0 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD481948-250mg |
2-(3-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377611-65-7 | 97% | 250mg |
¥673.0 | 2024-04-18 | |
| A2B Chem LLC | AJ16641-250mg |
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester |
2377611-65-7 | 96% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AJ16641-1g |
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester |
2377611-65-7 | 96% | 1g |
$499.00 | 2024-04-20 |
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester Related Literature
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1. Diterpenoids
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester
Introduction to 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester (CAS No. 2377611-65-7)
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2377611-65-7, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative, featuring a pinacol ester moiety, is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of the isopropanesulfonyl group enhances its solubility and reactivity, making it a versatile intermediate in the synthesis of complex molecules.
The compound’s structure consists of a phenyl ring substituted with a boronic acid unit at the para position relative to the isopropanesulfonyl group, further stabilized by the pinacol ester functionality. This configuration imparts unique electronic and steric properties, which are exploited in various chemical transformations. Boronic acids are well-known for their ability to participate in metal-catalyzed coupling reactions, and derivatives like 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester have become indispensable tools in the development of novel pharmaceuticals and advanced materials.
In recent years, research has highlighted the importance of boronic acid derivatives in drug discovery and development. The ability to introduce boron into organic molecules has opened up new avenues for medicinal chemistry, particularly due to the favorable interactions between boron-containing compounds and biological targets. For instance, 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester has been explored as a precursor in the synthesis of boron-containing drugs that exhibit potent biological activity. These include compounds with potential applications in oncology, where boron neutron capture therapy (BNCT) has shown promise as an alternative or complementary treatment modality.
The pinacol ester form of this compound is particularly advantageous because it enhances stability while maintaining reactivity. This balance is crucial for industrial applications, where high yields and long shelf life are often required. The isopropanesulfonyl group further contributes to these properties by improving solubility in both polar and non-polar solvents, facilitating its use in a wide range of synthetic protocols. Such characteristics make it a preferred choice for researchers engaged in multi-step syntheses where compatibility with diverse reaction conditions is essential.
Recent advancements in computational chemistry have also enabled more efficient use of 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester. By leveraging molecular modeling and machine learning algorithms, chemists can predict optimal reaction conditions, minimizing trial-and-error approaches and reducing waste. This aligns with the growing emphasis on green chemistry principles, where sustainability is integrated into synthetic design. The compound’s role in catalytic processes that are both efficient and environmentally benign underscores its importance in modern chemical research.
Moreover, the pharmaceutical industry has increasingly recognized the potential of boronic acid derivatives beyond their traditional role as intermediates. Novel therapeutic agents are being developed that incorporate boron atoms into their core structures to achieve enhanced bioavailability or targeted action. For example, studies have demonstrated that boron-containing ligands can improve the binding affinity of metal catalysts used in cross-coupling reactions, thereby accelerating synthetic pathways. This synergy between organoboron chemistry and medicinal chemistry continues to drive innovation across multiple disciplines.
The synthesis of 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester typically involves multi-step processes that require careful optimization to ensure high purity and yield. Key steps often include halogenation of a phenyl precursor followed by conversion to the boronic acid derivative via Miyaura borylation or direct functionalization methods. The introduction of the isopropanesulfonyl group is often achieved through sulfonylation reactions, which must be carefully controlled to avoid side products. Advances in synthetic methodologies have made these processes more streamlined, enabling access to complex boronic acid derivatives with greater ease than previously possible.
In conclusion, 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester (CAS No. 2377611-65-7) represents a significant advancement in organoboron chemistry with far-reaching implications for pharmaceuticals and materials science. Its unique structural features—combining a phenyl ring with both a boronic acid unit and an isopropanesulfonyl group—make it an exceptionally versatile intermediate for synthetic applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of modern chemical innovation.
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